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Compound of Interest

Compound Name: 3-Methyl-5-nitropyridine

Cat. No.: B1361628

For researchers, scientists, and professionals in drug development, the comprehensive
characterization of chemical entities is fundamental to ensuring quality, safety, and efficacy. 3-
Methyl-5-nitropyridine, a substituted pyridine derivative, serves as a crucial intermediate in
the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural
integrity are paramount. This guide provides an objective comparison of key analytical
techniques for the characterization of 3-Methyl-5-nitropyridine, complete with supporting data
from analogous compounds and detailed experimental protocols.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Methyl-5-
nitropyridine. These techniques probe the interactions of the molecule with electromagnetic
radiation, providing a unique fingerprint of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural
elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic
nuclei, primarily *H and 13C, NMR provides detailed information about the molecular framework,
including the number and types of atoms and their connectivity.

Expected H and 13C NMR Spectral Data for 3-Methyl-5-nitropyridine:
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Based on the analysis of related substituted pyridines, the following chemical shifts can be

anticipated.
Technique Parameter Expected Value Assignment
(ppm)
1H NMR Chemical Shift (d) ~9.2-94 H-6
Chemical Shift (d) ~8.8-9.0 H-2
Chemical Shift (d) ~8.4-8.6 H-4
Chemical Shift (d) ~2.5-2.7 -CHs
13C NMR Chemical Shift (3) ~150 - 155 C-6
Chemical Shift (d) ~148 - 152 C-2
Chemical Shift (d) ~145 - 148 C-5 (bearing NO2)
Chemical Shift (d) ~135- 140 C-3 (bearing CH3)
Chemical Shift (d) ~130 - 135 C4
Chemical Shift (d) ~18 - 22 -CHs

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used

to identify the functional groups present in a molecule. The absorption of infrared radiation

excites molecular vibrations, and the resulting spectrum provides a characteristic pattern of

absorption bands. For 3-Methyl-5-nitropyridine, key functional groups include the nitro group

(NO2), the aromatic pyridine ring, and the methyl group (CHs).
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Expected Wavenumber

Functional Group Vibrational Mode

(cm~)
Nitro (NO2) Asymmetric Stretch 1520 - 1560
Nitro (NO2) Symmetric Stretch 1340 - 1360
Aromatic C=N/C=C Ring Stretching 1600 - 1450
C-H (Aromatic) Stretching 3000 - 3100
C-H (Methyl) Asymmetric/Symmetric Stretch 2920 - 2980

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides information about the molecular weight and can reveal
structural details through the analysis of fragmentation patterns. For 3-Methyl-5-nitropyridine
(Molecular Weight: 138.12 g/mol ), the molecular ion peak [M]* is expected at m/z 138.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments.
Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro
group and other small neutral molecules.

m/z Value Proposed Fragment Neutral Loss
138 [CeHsN202]*

122 [CsHsN20]* o)

108 [CeHsN]* NO:2

92 [CsHaN]* NO2 + CHs

78 [CsHa]* NOz + CHs + N

Chromatographic Techniques for Purity Assessment
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Chromatographic methods are essential for separating 3-Methyl-5-nitropyridine from
impurities, such as starting materials, by-products, and degradation products. The choice
between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Given its
predicted boiling point, 3-Methyl-5-nitropyridine is amenable to GC analysis, which often
provides high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique applicable to a broader range of compounds, including those that
are non-volatile or thermally labile. A reversed-phase HPLC method is typically employed for
polar aromatic compounds like 3-Methyl-5-nitropyridine.

Comparison of Chromatographic Methods:

High-Performance Liquid

Parameter Gas Chromatography (GC)
Chromatography (HPLC)

Separation based on volatility Separation based on polarity

o and interaction with a and interaction with a
Principle ) ) ] ) o
stationary phase in a gaseous stationary phase in a liquid
mobile phase. mobile phase.
Capillary column (e.g., DB-
) Reversed-phase column (e.qg.,
Typical Column 5ms, 30 m x 0.25 mm, 0.25
C18, 150 mm x 4.6 mm, 5 pm)
um)
Mobile Phase Inert gas
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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